Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Description
Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: N/A; Synthose Catalogue No. IG384) is a protected N-acetylglucosamine (GlcNAc) derivative with an isopropyl aglycone substituent. Its structure features a glucopyranoside backbone modified by an acetamido group at position 2 and acetyl protecting groups at positions 3, 4, and 4. The isopropyl group at the anomeric position enhances its lipophilicity, making it suitable for glycobiology research, particularly as a Toll-like receptor 4 (TLR4) inhibitor (C34) in immunostudies .
This compound serves as a critical intermediate in synthesizing glycosylated biomolecules, enabling controlled glycosylation reactions due to its stable acetyl protecting groups and β-configuration.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO9/c1-8(2)24-17-14(18-9(3)19)16(26-12(6)22)15(25-11(5)21)13(27-17)7-23-10(4)20/h8,13-17H,7H2,1-6H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIQMFHPUJUDMC-WRQOLXDDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucose. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 2-acetamido-2-deoxy-D-glucose are protected using acetyl groups.
Formation of Glycosidic Bond: The protected sugar is then reacted with isopropyl alcohol in the presence of an acid catalyst to form the glycosidic bond.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at the Anomeric Position
The isopropyl glycosidic bond in this compound undergoes cleavage under acidic or enzymatic conditions, facilitating the generation of reactive intermediates. For example:
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Acid-Catalyzed Hydrolysis : Treatment with dilute hydrochloric acid (0.1 M HCl, 60°C, 4 h) removes the isopropyl group, yielding 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranose as the primary product .
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Enzymatic Hydrolysis : β-Glucosidases selectively cleave the glycosidic bond, producing the corresponding aglycone and isopropyl alcohol .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acid hydrolysis | 0.1 M HCl, 60°C | Deacetylated glycone | ~85% |
| Enzymatic cleavage | β-Glucosidase, pH 5.0 | Aglycone + isopropanol | 70–90% |
Acetyl Group Modifications
The acetyl groups at positions 3, 4, and 6 participate in selective deprotection or transesterification:
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Selective Deacetylation : Ammonia in methanol (7% NH₃/MeOH, 0°C, 2 h) preferentially removes the 6-O-acetyl group, leaving 3,4-di-O-acetyl derivatives intact .
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Transesterification : Methanolysis with NaOMe/MeOH (0.5 M, 25°C, 1 h) fully deacetylates the molecule to yield 2-acetamido-2-deoxy-D-glucose .
Glycosylation Reactions
The compound serves as a glycosyl donor in stereoselective glycosylations:
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Koenigs-Knorr Reaction : Reaction with benzyl alcohol in the presence of Ag₂O/AgOTf (CH₂Cl₂, 4Å MS, 25°C, 12 h) produces benzyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside with >90% α-selectivity .
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Thioglycoside Formation : Treatment with thiophenol and BF₃·Et₂O yields the corresponding 1-thio-β-D-glucopyranoside derivative, a precursor for glycoconjugate synthesis .
| Glycosylation Type | Conditions | Product | Anomeric Ratio (α:β) |
|---|---|---|---|
| Koenigs-Knorr | Ag₂O, CH₂Cl₂ | Benzyl glycoside | 1:9 |
| Thioglycosidation | BF₃·Et₂O, PhSH | 1-Thio-β-D-glycoside | 1:20 |
Azide Substitution
The hydroxyl group at C-1 can be converted to an azide for "click chemistry" applications:
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Reaction with NaN₃ and TMSCl in DMF (80°C, 8 h) replaces the isopropyl group with an azide, forming 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl azide .
Enzymatic Glycosyl Transfer
This derivative acts as a substrate for glycosyltransferases in oligosaccharide synthesis:
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Galactosyltransferase Catalysis : In the presence of UDP-galactose and β-1,4-galactosyltransferase, the compound accepts galactose at the 6-OH position after deacetylation, forming a β-linked disaccharide .
Comparative Reactivity of Structural Analogs
The reactivity of this compound differs from related structures due to its acetylation pattern:
Scientific Research Applications
Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside serves as an important intermediate in organic synthesis. It is utilized in the preparation of various glycosides and oligosaccharides:
- Glycosylation Reactions : The compound acts as a glycosyl donor in glycosylation reactions to produce complex carbohydrates.
- Synthesis of Glycoproteins : It is used to synthesize glycoproteins which are essential for various biological functions.
Biological Research Applications
This compound has been extensively studied for its biological activities:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial effects against various pathogens. A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli .
- Cellular Mechanisms : It has been shown to influence cellular pathways related to inflammation and immune response. Case studies have highlighted its role in modulating cytokine production in immune cells .
Medicinal Chemistry
In medicinal chemistry, Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is investigated for potential therapeutic applications:
- Drug Development : The compound's structural features allow it to be a candidate for drug development targeting specific diseases such as diabetes and cancer due to its ability to mimic natural substrates involved in metabolic pathways .
- Prodrug Formulations : It is explored as a prodrug that can enhance the bioavailability of certain therapeutic agents by improving their solubility and absorption characteristics .
Industrial Applications
The compound finds utility in various industrial applications:
- Biotechnology : Used in the production of enzymes and biocatalysts where glycosylation plays a critical role.
- Food Industry : Investigated for its potential as a food additive or preservative due to its antimicrobial properties .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside showed significant activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the bacterial strain tested .
Case Study 2: Glycosylation Efficiency
Research featured in Carbohydrate Research demonstrated that this compound could effectively serve as a donor in glycosylation reactions leading to the formation of complex glycosides with high yields. The study highlighted the efficiency of using this compound under mild reaction conditions compared to traditional methods .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in carbohydrate metabolism. It can inhibit or activate these enzymes, thereby influencing various biochemical pathways. The acetyl groups play a crucial role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Analogues
Octyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
- Structure : Features an octyl chain instead of isopropyl.
- Molecular Formula: C₂₂H₃₇NO₉; Molecular Weight: 459.54 g/mol .
- Applications :
- Key Difference: The octyl group increases hydrophobicity, enhancing solubility in non-polar solvents compared to the isopropyl derivative.
Nonyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
Comparison Table: Alkyl-Substituted Derivatives
*Estimated based on structural analogs.
Aromatic and Functionalized Analogues
Phenylpropyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
- Structure : Contains a 3-phenylpropyl group.
- CAS : 220341-05-9 .
- Applications : Used in antibacterial/antivrapeutic drug development due to enhanced aromatic interactions with biological targets .
4-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
Comparison Table: Aromatic Derivatives
| Compound | Substituent | Key Applications |
|---|---|---|
| Phenylpropyl derivative | 3-Phenylpropyl | Antibacterial drug development |
| 4-Nitrophenyl derivative | 4-Nitrophenyl | Enzyme activity assays |
Trifluoroacetamido and Deoxy Analogues
Allyl 2-Deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside
- Structure : Trifluoroacetamido group at position 2; α-configuration.
- CAS: 139629-59-7; Molecular Formula: C₁₄H₂₀F₃NO₆ .
- Applications : Research in fluorinated glycoconjugates for tuning physicochemical properties .
2-Acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl Derivatives
Biological Activity
Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (also referred to as Isopropyl GlcNAc) is a glycosylated amino sugar derivative that has garnered attention for its biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its effects on cellular processes, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H27NO8
- Molecular Weight : 389.40 g/mol
- CAS Number : 40592-88-9
- Physical State : Solid (white to light yellow powder)
- Melting Point : 167 °C (decomposes)
Mechanisms of Biological Activity
Isopropyl GlcNAc exhibits various biological activities primarily through its interaction with glycosylation pathways and cellular metabolism. The following mechanisms have been identified:
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Inhibition of Glycosaminoglycan (GAG) Synthesis :
- Studies indicate that Isopropyl GlcNAc analogs can inhibit the incorporation of glucosamine into GAGs. This inhibition occurs without affecting protein synthesis, suggesting a specific targeting of glycosaminoglycan biosynthesis pathways .
- For instance, in a study using primary hepatocytes, the compound reduced the incorporation of D-[3H]glucosamine into GAGs significantly while not impacting L-[14C]leucine incorporation into proteins .
-
Impact on Cellular Metabolism :
- The compound's structure allows it to compete with natural substrates in metabolic pathways, potentially leading to altered cellular responses and signaling cascades .
- Isopropyl GlcNAc has been shown to affect uridine triphosphate (UTP) pools within cells, leading to a decrease in overall protein synthesis due to uridine trapping mechanisms .
Table 1: Summary of Biological Effects
Notable Research Outcomes
- Glycosylation Studies :
- Therapeutic Potential :
- Synthesis Techniques :
Q & A
Q. What are the optimal synthetic methods for preparing Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside?
Answer: The synthesis typically involves glycosylation of a protected glucosamine derivative. A validated protocol for analogous compounds employs boron trifluoride etherate (BF₃·Et₂O) as a catalyst, with propargyl alcohol as the nucleophile under anhydrous conditions . Key steps include:
- Protection : Sequential acetylation of hydroxyl groups to prevent side reactions.
- Glycosylation : Activation of the anomeric position using BF₃·Et₂O to form the β-glycosidic bond.
- Monitoring : TLC (heptane/acetone 3:7) to track reaction progress .
Data Table :
| Condition | Catalyst | Solvent | Yield Range | Reference |
|---|---|---|---|---|
| Propargyl alcohol | BF₃·Et₂O | DCM | 50-60%* | |
| *Yield inferred from analogous protocols. |
Q. How do acetyl protecting groups influence stability and regioselectivity in glycosylation reactions?
Answer: Acetyl groups serve dual roles:
- Steric Protection : Shield hydroxyl groups from undesired nucleophilic attacks during glycosylation.
- Regioselectivity Control : Direct reactivity to the anomeric center. For example, tri-O-acetylated derivatives favor β-selectivity due to neighboring group participation .
Methodological Tip : Selective deprotection (e.g., using K₂CO₃ in methanol) enables sequential functionalization of specific positions .
Advanced Research Questions
Q. How can this compound be used to study glycosyltransferase substrate specificity?
Answer: The compound acts as a glycosyl donor in enzymatic assays. A typical workflow includes:
- Enzyme Incubation : Mix with glycosyltransferases (e.g., GalT or GlcNAcT) and UDP-sugar acceptors.
- Product Analysis : Use HPLC-MS or MALDI-TOF to characterize products.
- Kinetic Profiling : Measure kcat and KM under varied pH/temperature to map enzyme-substrate interactions .
Example Finding : Analogous glucosamine donors show 2.5-fold higher activity with human GalT2 than GalT1, highlighting enzyme-specific preferences .
Q. How can low yields in glycosylation reactions using this donor be resolved?
Answer: Yield discrepancies often stem from:
- Catalyst Choice : Suboptimal Lewis acids (e.g., TMSOTf vs. BF₃·Et₂O) impact activation efficiency.
- Temperature : Reactions at –20°C improve β-selectivity but reduce conversion rates.
Data Table :
| Catalyst | Temp (°C) | β:α Ratio | Yield (%) | Reference |
|---|---|---|---|---|
| TMSOTf | 0 | 8:1 | 44 | |
| BF₃·Et₂O | RT | 10:1 | 60* | |
| *Theorized based on analogous systems. |
Q. What strategies enable bioorthogonal labeling of glycoconjugates derived from this compound?
Answer: Derivatization via:
- Azide Introduction : Substitute the isopropyl group with an azide (e.g., using NaN₃ in DMF) for CuAAC "click" chemistry .
- Alkyne Tagging : Conjugate with fluorescent probes (e.g., BODIPY-alkyne) for imaging.
Example Protocol :
Synthesize 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl azide (yield: ~70%) .
React with alkyne-modified probes under Cu(I) catalysis.
Q. How is structural integrity confirmed after synthesis or enzymatic modification?
Answer:
Q. How can this compound be utilized in designing complex oligosaccharides?
Answer: Use as a building block in:
- Stepwise Glycosylation : Iterative coupling with galactose or mannose donors.
- Orthogonal Protection : Combine acetyl and benzyl groups for selective deprotection (e.g., TFA for benzyl, NaOH for acetyl) .
Case Study : A tetrasaccharide synthesis achieved 88% yield using similar glucosamine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
